Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester
CAS No.:
Cat. No.: VC16475841
Molecular Formula: C10H9BrClFO2
Molecular Weight: 295.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9BrClFO2 |
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Molecular Weight | 295.53 g/mol |
IUPAC Name | ethyl 2-(2-bromo-3-chloro-6-fluorophenyl)acetate |
Standard InChI | InChI=1S/C10H9BrClFO2/c1-2-15-9(14)5-6-8(13)4-3-7(12)10(6)11/h3-4H,2,5H2,1H3 |
Standard InChI Key | CWFLCOGOPXUCFN-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CC1=C(C=CC(=C1Br)Cl)F |
Introduction
Chemical Identification and Structural Characteristics
Molecular and Stereochemical Properties
The compound’s systematic name, ethyl 2-bromo-3-chloro-6-fluorobenzoate, reflects its substitution pattern on the benzene ring. The molecular formula C₉H₇BrClFO₂ corresponds to a molar mass of 281.51 g/mol, as confirmed by supplier specifications . Key structural features include:
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Halogen substituents: Bromine (atomic radius: 1.85 Å), chlorine (0.99 Å), and fluorine (0.64 Å) at positions 2, 3, and 6, respectively. These electronegative groups induce electron-withdrawing effects, influencing reactivity in electrophilic aromatic substitution and metal-catalyzed coupling reactions.
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Ethyl ester group: The ethoxycarbonyl moiety (-COOEt) enhances solubility in organic solvents while providing a handle for hydrolytic functional group interconversions.
Physicochemical Data
While direct experimental data for this compound is limited, analogous halogenated benzoates provide insights:
The density and boiling point align with 2-bromo-6-chlorobenzoic acid (CAS 93224-85-2), which has a density of 1.8 g/cm³ and boiling point of 315.9°C . The ester’s lower melting point compared to the carboxylic acid precursor ( : 148–150°C) is consistent with reduced hydrogen bonding.
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The target compound can be synthesized via two primary routes:
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Esterification of 2-Bromo-3-Chloro-6-Fluorobenzoic Acid:
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Acid-catalyzed Fischer esterification using ethanol and sulfuric acid.
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Activation via thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ethanol.
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Halogenation of Pre-Functionalized Benzene Derivatives:
Optimized Reaction Conditions
A plausible synthesis involves:
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Starting Material: Ethyl 3-chloro-6-fluorobenzoate.
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Bromination: Use of N-bromosuccinimide (NBS) in dichloroethane at 80–90°C with catalytic azobisisobutyronitrile (AIBN).
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Workup: Purification via column chromatography (silica gel, hexane/ethyl acetate).
This approach mirrors the regioselective bromination reported for similar systems, achieving yields of 61–75% .
Packaging | Price (USD) | Purity | Availability |
---|---|---|---|
250 mg | $484.80 | >95% | In stock |
1 g | $1,519.80 | >95% | 5-day lead |
Other suppliers include Zhuhai Aobokai Biomedical Technology and Anhui Henuo Biotechnology, though pricing data post-2021 is unavailable .
Market Trends
The high cost ($1,900–$2,000 per gram) reflects:
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Complex halogenation steps: Multi-step synthesis increases production costs.
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Niche demand: Primarily used in research-scale pharmaceutical projects.
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